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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Allyloxybenzaldehyde (CAS No: 40663-68-1), a key intermediate in various organic

syntheses.[1][2][3] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Molecular Structure and Properties
Molecular Formula: C₁₀H₁₀O₂[4][5][6]

Molecular Weight: 162.19 g/mol [1][2][4]

IUPAC Name: 4-(prop-2-enoxy)benzaldehyde[4]

Appearance: Colorless to pale yellow liquid.[3]

Solubility: Soluble in organic solvents like ethanol and ether, with limited solubility in water.[3]

Spectroscopic Data
The following sections present the key spectroscopic data for 4-Allyloxybenzaldehyde, crucial

for its structural elucidation and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Allyloxybenzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.88 s 1H Aldehyde (-CHO)

7.83 d 2H
Aromatic (ortho to -

CHO)

7.01 d 2H
Aromatic (ortho to -

OAllyl)

6.07 m 1H Allyl (-CH=)

5.43 dd 1H Allyl (=CH₂, trans)

5.31 dd 1H Allyl (=CH₂, cis)

4.60 dt 2H Allyl (-OCH₂-)

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for 4-Allyloxybenzaldehyde
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Chemical Shift (δ) ppm Assignment

190.7 Aldehyde (C=O)

163.5 Aromatic (C-O)

132.3 Aromatic (CH)

131.9 Allyl (-CH=)

130.0 Aromatic (C-CHO)

118.4 Allyl (=CH₂)

115.2 Aromatic (CH)

69.0 Allyl (-OCH₂-)

Data sourced from publicly available spectral databases.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: IR Absorption Bands for 4-Allyloxybenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3080-3010 Medium
=C-H stretch (aromatic and

alkene)

2920-2850 Medium C-H stretch (alkane)

2820, 2720 Medium C-H stretch (aldehyde)

1685 Strong C=O stretch (aldehyde)

1600, 1580, 1510 Strong to Medium C=C stretch (aromatic)

1260 Strong C-O-C stretch (aryl ether)

990, 930 Strong =C-H bend (alkene)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_Allyloxy_benzaldehyde
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.benchchem.com/product/b1266427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data compiled from the NIST WebBook and other spectral databases.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[8][9]

Table 4: Mass Spectrometry Data for 4-Allyloxybenzaldehyde

m/z Relative Intensity Assignment

162 High [M]⁺ (Molecular Ion)

161 Moderate [M-H]⁺

133 Moderate [M-CHO]⁺

121 High [M-C₃H₅]⁺

93 Moderate [C₆H₅O]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Data sourced from the NIST Mass Spectrometry Data Center.[6] The monoisotopic mass is

162.068079557 Da.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of 4-Allyloxybenzaldehyde in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11][12] For

¹³C NMR, a higher concentration (20-100 mg) is recommended.[11][12] The solution should

be free of any solid particles.[10]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing in organic solvents.[13]
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Data Acquisition: Transfer the solution to a clean 5 mm NMR tube.[11] The experiment is run

on an NMR spectrometer (e.g., 400 or 500 MHz).[11] Standard pulse sequences are used

for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed.[14]

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the

NMR spectrum. Phase and baseline corrections are applied as needed.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Since 4-Allyloxybenzaldehyde is a liquid, a neat

spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl

or KBr).[15] Alternatively, a thin film can be prepared by dissolving a small amount of the

compound in a volatile solvent, applying the solution to a single salt plate, and allowing the

solvent to evaporate.[16]

Data Acquisition: The prepared salt plate is placed in the sample holder of an FT-IR

spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[17] A

background spectrum of the clean salt plate is typically recorded and subtracted from the

sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance

as a function of wavenumber. The characteristic absorption bands are then identified and

assigned to specific functional groups.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][18]

The sample is vaporized in a high vacuum environment.[18]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion

(M⁺).[8][19] This high energy often leads to fragmentation of the molecular ion.[18]

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z)

ratio.[9][18]
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum which is a plot of relative intensity versus m/z.[8]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 4-Allyloxybenzaldehyde.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Allyloxybenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266427#spectroscopic-data-for-4-
allyloxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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